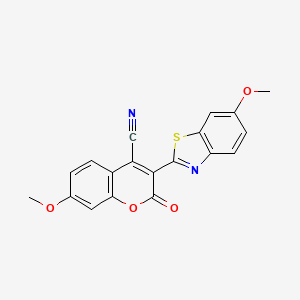

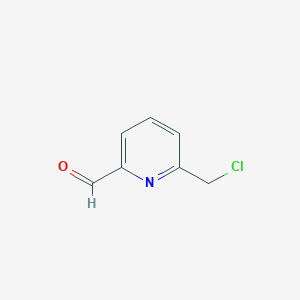

6-(Chloromethyl)picolinaldehyde

Descripción general

Descripción

6-(Chloromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H6ClNO . It is used in laboratory chemicals and in the manufacture of chemical compounds .

Synthesis Analysis

A new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral YbIII- , N N0-dioxides was identified to be efficient under mild conditions .Chemical Reactions Analysis

In the Mannich/condensation reaction of glycine ester, 6-(Chloromethyl)picolinaldehyde enables enantiodivergent carbonyl catalysis . The reaction could be carried out in a three-component version involving glycine ester, aldehydes, and anilines with equally good results .Aplicaciones Científicas De Investigación

1. Synthesis and Functionalization of N-heterocycles

6-(Chloromethyl)picolinaldehyde plays a significant role in the synthesis of N-heterocycles. Zhang et al. (2021) developed a novel visible-light-enabled biomimetic aza-6π electrocyclization for efficient assembly of diverse pyridines. This method is environmental-friendly and supports the direct C-H functionalization of pyridines, enabling the construction of polysubstituted picolinaldehydes under metal- and oxidant-free conditions (Zhang et al., 2021).

2. Analytical Reagent Applications

The compound has been studied as an analytical reagent. Otomo and Kodama (1973) synthesized derivatives of picolinaldehyde for potential use as analytical reagents. These compounds can form colored chelates with divalent metal ions, making them useful in spectrophotometric analysis (Otomo & Kodama, 1973).

3. Spectrophotometric Determination of Metals

Ariza et al. (1976) described the use of picolinaldehyde 4-phenyl-3-thiosemicarbazone for the selective determination of cobalt in the presence of iron, indicating its utility in steel analysis and metal detection (Ariza, Pavón, & Pino, 1976).

4. Catalysis in Amino Acid Synthesis

Felten et al. (2010) identified metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. These catalysts are noted for their environmental benignity and high reaction rates, making them suitable for dynamic kinetic resolutions in amino acid synthesis (Felten, Zhu, & Aron, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

6-(chloromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSHGAIJIVCWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599756 | |

| Record name | 6-(Chloromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)picolinaldehyde | |

CAS RN |

140133-60-4 | |

| Record name | 6-(Chloromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

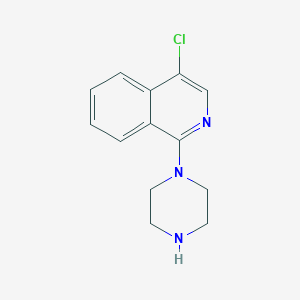

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1611925.png)

![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)

![7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1611934.png)